Alpha-L-Xylopyranose

Vue d'ensemble

Description

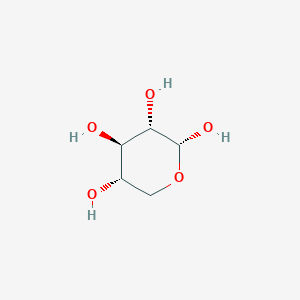

Alpha-L-Xylopyranose is a monosaccharide with the molecular formula C5H10O5. It is a cyclic form of xylose, specifically an L-xylopyranose that has an alpha-configuration at the anomeric center . This compound is a type of pentose, which means it contains five carbon atoms. It is commonly found in nature as a constituent of hemicelluloses, which are polysaccharides present in the cell walls of plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-L-Xylopyranose can be synthesized through various chemical and enzymatic pathways. One common method involves the acid-catalyzed hydrolysis of xylan, a hemicellulose, to release xylose, which can then cyclize to form this compound . Enzymatic methods may involve the use of specific glycosidases that facilitate the conversion of xylose to its cyclic form .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of xylan from plant biomass followed by hydrolysis. The hydrolysis process can be optimized using acid or enzymatic catalysts to increase yield and purity . The resulting xylose is then purified and cyclized to form this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-L-Xylopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Oxidation: Xylonic acid

Reduction: Xylitol

Substitution: Acetylated derivatives of this compound

Applications De Recherche Scientifique

Scientific Research Applications

Alpha-L-xylopyranose serves as a versatile building block in various scientific research applications:

Chemistry

- Building Block for Synthesis : It is utilized in the synthesis of complex carbohydrates and glycoconjugates, facilitating the development of novel biomolecules for research and industrial applications.

- Chemical Reactions : The compound undergoes oxidation to form xylonic acid, reduction to yield xylitol, and substitution reactions to create acetylated derivatives.

Biology

- Role in Plant Cell Walls : this compound is integral to the structure and function of hemicelluloses in plant cell walls, contributing to plant growth and defense mechanisms against pathogens .

- Prebiotic Effects : It acts as a substrate for beneficial gut microbiota, promoting the growth of probiotics such as Bifidobacterium and Lactobacillus, which enhance gut health and immune function.

Medicine

- Drug Delivery Systems : Ongoing research explores its potential use in drug delivery systems due to its biocompatibility and ability to interact with biological molecules.

- Antimicrobial Properties : Derivatives of this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Industry

- Biofuels Production : It is involved in producing biofuels through fermentation processes that utilize xylose-derived substrates.

- Biodegradable Materials : The compound's properties make it suitable for creating biodegradable plastics and materials, contributing to sustainable development efforts.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various xylopyranoside derivatives against clinical isolates. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against Candida albicans and Staphylococcus aureus. The α-anomer showed superior activity compared to its β counterpart .

Study 2: Prebiotic Potential Evaluation

Research on the prebiotic effects of this compound demonstrated that supplementation led to a significant increase in populations of beneficial gut bacteria. This was linked to improved metabolic health markers in subjects consuming diets enriched with xylopyranose-based fibers .

Mécanisme D'action

The mechanism by which alpha-L-xylopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes like xylose isomerase, which converts it to xylulose . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .

Comparaison Avec Des Composés Similaires

Alpha-L-Xylopyranose can be compared with other similar compounds such as:

Beta-L-Xylopyranose: Differs in the configuration at the anomeric center.

Alpha-D-Xylopyranose: Differs in the stereochemistry of the sugar.

Beta-D-Xylopyranose: Differs in both the configuration at the anomeric center and the stereochemistry of the sugar.

Uniqueness: this compound is unique due to its specific alpha-configuration and L-stereochemistry, which influence its reactivity and interaction with biological molecules .

Activité Biologique

Alpha-L-xylopyranose is a pentose sugar that plays a significant role in various biological processes. As a structural component of polysaccharides, it is involved in plant cell wall composition and has implications in human health, particularly in the context of dietary fibers and prebiotics. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its five-carbon structure, consisting of a pyranose ring. The molecular formula is , and it exists in equilibrium with its anomeric form, beta-L-xylopyranose. This compound can undergo mutarotation, leading to a mixture of both forms in solution .

| Property | Value |

|---|---|

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Optical Rotation | +20° (approximate) |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of derivatives of xylopyranose. For instance, research on d-xylopyranosides demonstrated significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with longer hydrocarbon chains showed higher efficacy, suggesting that structural modifications can enhance biological activity .

Prebiotic Effects

This compound has been studied for its prebiotic potential. It serves as a substrate for beneficial gut microbiota, promoting the growth of probiotics such as Bifidobacterium and Lactobacillus. These interactions can lead to improved gut health and enhanced immune function .

Impact on Plant Growth

In plants, oligosaccharides like this compound act as signaling molecules that influence growth and development. They play a crucial role in plant defense mechanisms against pathogens by triggering systemic acquired resistance .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various xylopyranoside derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against Candida albicans and Staphylococcus aureus. The α-anomeric form showed superior activity compared to its β counterpart .

Study 2: Prebiotic Potential Evaluation

In another study focusing on the prebiotic effects of this compound, researchers found that supplementation with this compound led to a significant increase in populations of beneficial gut bacteria. This was linked to improved metabolic health markers in subjects consuming diets enriched with xylopyranose-based fibers .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Prebiotic Function : Fermentation by gut microbiota leading to the production of short-chain fatty acids (SCFAs), which have anti-inflammatory properties.

- Signaling in Plants : Activation of defense pathways through oligosaccharin signaling.

Propriétés

IUPAC Name |

(2R,3S,4R,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332152 | |

| Record name | Alpha-L-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-58-4 | |

| Record name | alpha-L-Xylopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-L-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-XYLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXL37983JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.